Clarithromycin F;16-OH-Clr;Clarithromycin Impurity 4;Clarithromycin EP Impurity A;Clarithromycin F
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Overview
Description
Clarithromycin F, also known as 16-hydroxyclarithromycin, Clarithromycin Impurity 4, and Clarithromycin EP Impurity A, is a synthetic impurity structurally related to Clarithromycin. Clarithromycin is an antibiotic medication used to treat various bacterial infections. Clarithromycin F is commonly used in pharmaceutical research and development as a reference standard in analytical testing methods to ensure the purity and quality of Clarithromycin drug products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clarithromycin F can be synthesized from natural or synthetic sources. The compound is typically isolated from Clarithromycin products using high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance spectroscopy (NMR) . The synthetic route involves the hydroxylation of Clarithromycin at the 16th position, resulting in the formation of 16-hydroxyclarithromycin .
Industrial Production Methods
Industrial production of Clarithromycin F involves the use of advanced chromatographic techniques to isolate and purify the compound from Clarithromycin products. The process includes the use of solvents such as methanol, acetone, and chloroform to dissolve the compound, followed by HPLC to separate and purify it .
Chemical Reactions Analysis
Types of Reactions
Clarithromycin F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various hydroxylated, methylated, and demethylated derivatives of Clarithromycin F. These derivatives are often used as reference standards in pharmaceutical research .
Scientific Research Applications
Clarithromycin F has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical testing methods to ensure the purity and quality of Clarithromycin drug products
Biology: Studied for its potential biological activities and interactions with various biological targets.
Medicine: Used in the development and testing of new antibiotic formulations and treatments for bacterial infections
Industry: Employed in the quality control and validation of pharmaceutical products containing Clarithromycin
Mechanism of Action
Clarithromycin F exerts its effects by interacting with bacterial ribosomes, inhibiting protein synthesis, and ultimately leading to the death of the bacterial cells. The compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and disrupting the elongation process of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Clarithromycin F include:
Clarithromycin EP Impurity B: Another impurity related to Clarithromycin with a similar structure.
Clarithromycin EP Impurity C: A hydroxylated derivative of Clarithromycin.
Clarithromycin EP Impurity D: A methylated derivative of Clarithromycin.
Uniqueness
Clarithromycin F is unique due to its specific hydroxylation at the 16th position, which distinguishes it from other Clarithromycin impurities. This unique structural feature makes it an important reference standard in the quality control and validation of Clarithromycin drug products .
Properties
Molecular Formula |
C38H69NO14 |
---|---|
Molecular Weight |
764.0 g/mol |
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3 |
InChI Key |
JDKPAXGOJMGSAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origin of Product |
United States |
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